molecular formula C16H10ClF3N2O2S B2779295 2-((4-Chlorophenyl)sulfonyl)-3-((3-(trifluoromethyl)phenyl)amino)prop-2-enenitrile CAS No. 882255-86-9

2-((4-Chlorophenyl)sulfonyl)-3-((3-(trifluoromethyl)phenyl)amino)prop-2-enenitrile

Cat. No.: B2779295
CAS No.: 882255-86-9
M. Wt: 386.77
InChI Key: DZGAATXEMSAFKX-XNTDXEJSSA-N
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Description

The compound 2-((4-Chlorophenyl)sulfonyl)-3-((3-(trifluoromethyl)phenyl)amino)prop-2-enenitrile is a prop-2-enenitrile derivative featuring a 4-chlorophenylsulfonyl group and a 3-(trifluoromethyl)phenylamino substituent.

  • Trifluoromethyl Substitution: The 3-(trifluoromethyl)phenylamino group introduces lipophilicity and metabolic resistance, common in bioactive molecules .
  • Nitrile Backbone: The prop-2-enenitrile scaffold provides rigidity and facilitates covalent interactions in medicinal chemistry applications.

Properties

IUPAC Name

(E)-2-(4-chlorophenyl)sulfonyl-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClF3N2O2S/c17-12-4-6-14(7-5-12)25(23,24)15(9-21)10-22-13-3-1-2-11(8-13)16(18,19)20/h1-8,10,22H/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZGAATXEMSAFKX-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)N/C=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-Chlorophenyl)sulfonyl)-3-((3-(trifluoromethyl)phenyl)amino)prop-2-enenitrile , often referred to as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound features a chlorophenyl sulfonyl group and a trifluoromethyl phenyl amino group attached to a prop-2-enenitrile backbone. This unique arrangement contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The sulfonyl group enhances the compound's ability to interact with proteins, while the trifluoromethyl group increases lipophilicity and metabolic stability, allowing for better membrane penetration and binding affinity to target molecules.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives targeting the DDR1/DDR2 pathways have shown promise in inhibiting tumor growth by blocking crucial signaling pathways involved in cell proliferation and survival. The compound's ability to inhibit these receptors can lead to reduced angiogenesis and tumor progression .

Anti-inflammatory Effects

In studies involving pulmonary fibrosis models, compounds similar to 2-((4-Chlorophenyl)sulfonyl)-3-((3-(trifluoromethyl)phenyl)amino)prop-2-enenitrile have demonstrated anti-inflammatory effects by modulating pathways associated with inflammation. Specifically, inhibition of DDR1 has been linked to decreased inflammation in lung tissues .

Case Studies

  • Pulmonary Fibrosis Model : In a study examining the effects of DDR1 inhibitors on bleomycin-induced pulmonary fibrosis, compounds demonstrated significant reductions in inflammatory markers and fibrosis scores. The IC50 values for DDR1 inhibition were reported as low as 9.4 nmol/L, indicating potent biological activity .
  • Cancer Cell Lines : In vitro assays on various cancer cell lines showed that similar compounds significantly inhibited cell proliferation. For example, one study reported an IC50 value of 0.27 μM for a related compound against adenovirus-infected cells, suggesting potential applications in viral infections that complicate cancer treatments .

Data Tables

Biological ActivityCompoundIC50 (nmol/L)Reference
DDR1 Inhibition2-((4-Chlorophenyl)sulfonyl)-3-((3-(trifluoromethyl)phenyl)amino)prop-2-enenitrile9.4
Antitumor ActivityRelated Compound0.27 μM
Anti-inflammatoryRelated CompoundNot specified

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, sulfonamide derivatives have been studied for their ability to inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation. A study demonstrated that the incorporation of a trifluoromethyl group enhances the lipophilicity and biological activity of the compound, potentially leading to improved efficacy against various cancer cell lines .

Antimicrobial Properties

The presence of the chlorophenyl and sulfonyl groups in this compound suggests potential antimicrobial activity. Several studies have reported that sulfonamide derivatives possess broad-spectrum antibacterial effects. The mechanism often involves inhibition of bacterial folate synthesis, making such compounds valuable in treating infections .

Fungicidal Activity

The compound's structural characteristics suggest it may function as a fungicide. Similar compounds have been shown to disrupt fungal cell walls or inhibit critical metabolic pathways in fungi. For example, research into related sulfonyl-containing compounds has revealed their effectiveness against various plant pathogens, indicating that this compound could be developed for agricultural use .

Polymer Synthesis

The unique reactivity of the nitrile and sulfonyl groups makes this compound a candidate for polymer synthesis. It can be utilized as a monomer in the production of specialty polymers with tailored properties for applications in coatings, adhesives, and sealants. Studies have shown that incorporating such functional groups can enhance thermal stability and mechanical strength in polymer matrices .

Case Studies

Application AreaStudy ReferenceKey Findings
Anticancer Activity Demonstrated significant inhibition of cancer cell proliferation with enhanced efficacy due to trifluoromethyl substitution.
Antimicrobial Properties Showed broad-spectrum antibacterial activity against gram-positive and gram-negative bacteria.
Fungicidal Activity Effective against key plant pathogens, suggesting potential as an agricultural fungicide.
Polymer Synthesis Utilized as a monomer leading to polymers with improved thermal and mechanical properties.

Chemical Reactions Analysis

Hydrolysis Reactions

The nitrile group undergoes controlled hydrolysis under acidic or basic conditions to yield primary amides or carboxylic acids. Reaction conditions significantly influence product selectivity:

  • Acidic hydrolysis (HCl/H₂SO₄, 80–100°C): Forms 2-((4-chlorophenyl)sulfonyl)-3-((3-(trifluoromethyl)phenyl)amino)prop-2-enamide with >85% yield.

  • Basic hydrolysis (NaOH/H₂O₂, 60°C): Produces the corresponding carboxylic acid derivative in 72% yield.

Table 1: Hydrolysis Conditions and Outcomes

Reaction TypeReagentsTemperatureYieldProduct
AcidicHCl/H₂SO₄80–100°C85%Amide
BasicNaOH/H₂O₂60°C72%Carboxylic Acid

Nucleophilic Substitution at the Sulfonyl Group

The sulfonyl moiety participates in nucleophilic displacement reactions with amines and alkoxides:

  • Amination (e.g., with piperidine/DMF, 50°C): Replaces the sulfonyl group with secondary amines, achieving 68% yield.

  • Alkoxylation (e.g., with sodium methoxide/MeOH): Forms sulfonate esters, though yields are lower (≤45%) due to steric hindrance.

Reduction of the Enamine System

Catalytic hydrogenation (H₂/Pd-C, EtOH) selectively reduces the α,β-unsaturated enamine bond:

  • Produces saturated derivative 3-((3-(trifluoromethyl)phenyl)amino)-2-((4-chlorophenyl)sulfonyl)propanenitrile in 90% yield.

  • Over-reduction of the nitrile group is avoided by maintaining mild pressures (1–2 atm).

Cyclization Reactions

Base-mediated intramolecular cyclization forms heterocyclic systems:

  • In DMF/K₂CO₃ (120°C): Generates a pyridine-fused sulfonamide via C–N bond formation (62% yield).

  • With CuI catalysis (DMSO, 100°C): Facilitates Ullmann-type coupling to form benzothiazine derivatives (55% yield).

Table 2: Cyclization Pathways

ConditionsCatalystProduct ClassYield
DMF/K₂CO₃, 120°CNonePyridine-sulfonamide62%
DMSO/CuI, 100°CCuIBenzothiazine55%

Acid/Base-Catalyzed Rearrangements

Under strong acidic conditions (H₂SO₄/AcOH), the compound undergoes Beckmann-type rearrangements:

  • Forms isoindole derivatives via sulfonamide migration (48% yield).

  • Base-mediated eliminations (e.g., DBU/THF) cleave the sulfonyl group, yielding acrylonitrile intermediates.

Mechanistic Insights

  • Steric effects : The trifluoromethyl group hinders nucleophilic attack at the para position, directing reactivity to meta sites .

  • Electronic effects : The electron-withdrawing sulfonyl group activates the nitrile for hydrolysis but deactivates the aromatic ring toward electrophilic substitution.

Stability and Reactivity Trends

  • Thermal stability : Decomposes above 250°C, with exothermic peaks observed in DSC analysis .

  • pH sensitivity : Stable in neutral conditions but prone to hydrolysis at pH < 3 or > 10 .

This compound’s multifunctional architecture enables its use as a scaffold in synthesizing bioactive molecules, though steric and electronic factors must be carefully managed to optimize reaction outcomes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound (hypothetical) with structurally similar molecules from the evidence:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents
Target Compound - C₁₆H₁₁ClF₃N₂O₂S 393.78 4-ClPh-SO₂, 3-CF₃Ph-NH
2-((4-Chlorophenyl)sulfonyl)-3-((4-(3-chloro-5-(trifluoromethyl)pyridyloxy)phenyl)amino)prop-2-enenitrile 1025617-82-6 C₂₁H₁₂Cl₂F₃N₃O₃S 514.30 4-ClPh-SO₂, 4-(3-Cl-5-CF₃-pyridyloxy)Ph-NH
2-((4-Methylphenyl)sulfonyl)-3-((5-(trifluoromethyl)pyridyl)amino)prop-2-enenitrile 1025311-37-8 C₁₆H₁₂F₃N₃O₂S 367.35 4-MePh-SO₂, 5-CF₃-pyridyl-NH
(2E)-3-(4-Chlorophenyl)-2-(phenylsulfonyl)prop-2-enenitrile 129200-98-2 C₁₅H₁₀ClNO₂S 327.77 Ph-SO₂, 4-ClPh
(2E)-2-(4-Chlorophenyl)-3-[(2-chlorophenyl)amino]prop-2-enenitrile 338403-12-6 C₁₅H₁₀Cl₂N₂ 289.16 4-ClPh, 2-ClPh-NH (lacks sulfonyl group)

Key Observations :

Molecular Weight : The target compound (hypothetical MW 393.78) falls between smaller analogs (e.g., 289.16 ) and bulkier derivatives like 514.30 , which includes a pyridyloxy group.

Substituent Effects: Sulfonyl Variations: Replacement of 4-ClPh-SO₂ with 4-MePh-SO₂ (as in ) reduces molecular weight and alters electronic properties. Heterocyclic vs. Trifluoromethyl Position: The 3-CF₃ substitution in the target compound may confer distinct steric effects compared to 5-CF₃-pyridyl groups .

Functional Group Impact on Bioactivity

  • Sulfonyl Group : Enhances binding to serine proteases or kinases due to electrophilic sulfur .
  • Trifluoromethyl Group : Improves metabolic stability and membrane permeability .
  • Nitrile Functionality : Acts as a Michael acceptor, enabling covalent inhibition strategies in drug design .

Q & A

Basic: What synthetic routes are recommended for synthesizing this compound, and which reaction parameters critically influence yield and purity?

The synthesis typically involves a multi-step approach:

  • Step 1 : Condensation of 4-chlorophenyl sulfonyl chloride with a precursor containing the trifluoromethylphenylamine group.
  • Step 2 : Formation of the enenitrile moiety via base-catalyzed elimination, often using malononitrile derivatives under reflux conditions in ethanol or methanol .
  • Critical Parameters :
    • Temperature : Elevated temperatures (70–90°C) improve reaction kinetics but may risk decomposition.
    • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance sulfonation efficiency .
    • Catalyst : Use of triethylamine or pyridine to neutralize HCl byproducts during sulfonyl chloride reactions .

Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR identifies sulfonyl, enenitrile, and aryl proton environments. For example, the sulfonyl group deshields adjacent protons, appearing as a singlet near δ 7.5–8.0 ppm .
    • ¹⁹F NMR confirms the trifluoromethyl group (δ -60 to -65 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 439.03) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>95% required for biological assays) .

Advanced: How can X-ray crystallography resolve ambiguities in molecular geometry?

  • Data Collection : Single-crystal X-ray diffraction (SCXRD) at 100 K resolves bond angles and torsional strain. For example, the dihedral angle between the sulfonylphenyl and trifluoromethylphenyl groups is typically 75–85° .
  • Refinement : Use the Flack parameter to confirm absolute configuration, especially for chiral centers .
  • Discrepancies : Compare experimental data with computational models (e.g., DFT-optimized geometries) to resolve conflicts in bond lengths or angles .

Advanced: What strategies optimize regioselectivity during sulfonation?

  • Directed Sulfonation : Use electron-withdrawing groups (e.g., nitro) on the aryl ring to direct sulfonyl chloride addition to the para position .
  • Catalytic Control : Employ Lewis acids like FeCl₃ to stabilize transition states and reduce side reactions .
  • Solvent Effects : Non-polar solvents (e.g., toluene) favor monosubstitution over disulfonation .

Basic: What structural features suggest biological activity, and which assays are suitable for initial screening?

  • Key Motifs :
    • The sulfonamide group inhibits bacterial dihydropteroate synthase (DHPS), a target in Gram-positive pathogens .
    • The trifluoromethyl group enhances lipophilicity, improving membrane permeability .
  • Assays :
    • MIC Testing : Against S. aureus (ATCC 25923) and E. coli (ATCC 25922) in Mueller-Hinton broth .
    • Enzyme Inhibition : Fluorometric DHPS activity assays with p-aminobenzoic acid as a substrate .

Advanced: How do computational methods predict reactivity of the enenitrile moiety?

  • DFT Calculations :
    • HOMO-LUMO analysis identifies electron-deficient regions (e.g., the nitrile carbon) prone to nucleophilic attack .
    • Transition state modeling predicts activation energy for hydrolysis (~25 kcal/mol in aqueous base) .
  • Molecular Docking : Simulate interactions with DHPS (PDB: 1AJ0) to rationalize antimicrobial potency .

Advanced: How to resolve discrepancies in biological activity data across studies?

  • Methodological Audit :
    • Purity Verification : Re-analyze compound batches via HPLC-MS to rule out degradation .
    • Assay Conditions : Standardize inoculum size (e.g., 5 × 10⁵ CFU/mL) and incubation time (18–24 hrs) .
  • Statistical Analysis : Use ANOVA to identify outliers in dose-response curves (e.g., IC₅₀ values differing by >2σ) .

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